molecular formula C19H14N4O5 B2372675 2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 865286-66-4

2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2372675
CAS No.: 865286-66-4
M. Wt: 378.344
InChI Key: AQPZWMOHCRLPCF-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxoisoindolinyl group, an oxadiazolyl group, and a methoxyphenyl group

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Dioxoisoindolinyl Intermediate: This step involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then oxidized to yield the dioxoisoindolinyl intermediate.

    Synthesis of the Oxadiazolyl Intermediate: The oxadiazolyl group is introduced through the reaction of hydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the 1,3,4-oxadiazole ring.

    Coupling Reaction: The final step involves coupling the dioxoisoindolinyl intermediate with the oxadiazolyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoisoindolin-2-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Lacks the methoxy group on the phenyl ring, which may influence its reactivity and biological activity.

    2-(1,3-dioxoisoindolin-2-yl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: Contains a chlorine substituent instead of a methoxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the methoxy group in 2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide distinguishes it from similar compounds, potentially enhancing its solubility, reactivity, and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5/c1-27-12-8-6-11(7-9-12)16-21-22-19(28-16)20-15(24)10-23-17(25)13-4-2-3-5-14(13)18(23)26/h2-9H,10H2,1H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPZWMOHCRLPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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